molecular formula C10H10N2O B13722071 3-Amino-5-ethynyl-N-methylbenzamide

3-Amino-5-ethynyl-N-methylbenzamide

Cat. No.: B13722071
M. Wt: 174.20 g/mol
InChI Key: VFCXEGHZQBXRFW-UHFFFAOYSA-N
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Description

3-Amino-5-ethynyl-N-methylbenzamide (C10H10N2O, MW: 174.21 g/mol) is a substituted benzamide derivative of interest in scientific research, particularly in medicinal chemistry. Its structure incorporates both an ethynyl group and a primary amino group on a benzamide scaffold, features commonly found in compounds investigated for their biological activity . The N-methylbenzamide moiety is a privileged structure in drug discovery, appearing in compounds studied as kinase inhibitors , SIRT2 deacetylase inhibitors , and BET bromodomain inhibitors . The primary amine and ethynyl groups serve as versatile handles for further synthetic modification, enabling researchers to use this compound as a key building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies . While the specific biological mechanism of action for this compound is not fully characterized, compounds with similar structures have demonstrated the ability to interact with enzyme active sites and protein-protein interaction interfaces . The presence of multiple functional groups suggests potential for non-covalent interactions such as hydrogen bonding, as well as participation in click chemistry reactions via the ethynyl group . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, wearing suitable protective equipment and consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-amino-5-ethynyl-N-methylbenzamide

InChI

InChI=1S/C10H10N2O/c1-3-7-4-8(10(13)12-2)6-9(11)5-7/h1,4-6H,11H2,2H3,(H,12,13)

InChI Key

VFCXEGHZQBXRFW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C#C)N

Origin of Product

United States

Preparation Methods

Synthesis of N-Methylbenzamide Core with 3-Amino Substitution

A common approach to preparing 3-amino-N-methylbenzamide derivatives involves the reaction of substituted benzoic acid derivatives or their esters with methylamine. For example, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide analogs has been reported by reacting 2-amino-5-cyano-3-methylbenzoic acid esters with methylamine under alkaline conditions to afford the corresponding N-methylbenzamide derivatives with high purity and yield.

In another method, 2-amino-3,5-dichloro-N-methylbenzamide was synthesized via a one-pot reaction by adding isatoic anhydride to a solvent followed by dropwise addition of methylamine solution. After extraction, chlorination with trichloroisocyanuric acid afforded the dichloro-substituted product with high yield and purity. This method highlights the efficiency of one-pot synthesis and the use of chlorination reagents for selective substitution.

Introduction of the Ethynyl Group at the 5-Position

The ethynyl group at the 5-position is typically introduced via palladium-catalyzed Sonogashira coupling reactions. This reaction couples a halogenated aromatic precursor (e.g., 5-bromo- or 5-iodo-substituted benzamide) with terminal alkynes under mild conditions.

An example from antiviral compound synthesis demonstrates the use of 5-bromo-3-iodo-substituted heterocycles reacting with terminal alkynes in the presence of Pd(PPh3)2Cl2 and CuI catalysts in tetrahydrofuran (THF) with triethylamine as base at 30°C overnight. The reaction yields ethynylated products with high efficiency (e.g., 80% yield). This method is adaptable to benzamide derivatives.

Amide Bond Formation Using Coupling Agents

Amide bond formation is frequently achieved using coupling agents such as benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) in polar aprotic solvents like dimethylformamide (DMF). For instance, the synthesis of 2-aminobenzamide derivatives bearing various substituents was accomplished by stirring the acid precursor with BOP, DMAP, and TEA, followed by addition of 1,2-diaminobenzene at room temperature for 48 hours. Purification by column chromatography yielded the target amides in good yields.

Representative Experimental Procedure and Data

Step Reagents and Conditions Description Yield / Notes
1 Methylamine + substituted benzoic acid ester, base (e.g., triethylamine), solvent DMF or ethanol Formation of N-methylbenzamide core with amino substitution High yield, purity dependent on ester quality
2 Halogenation (e.g., bromination with trichloroisocyanuric acid) Introduction of halogen at position 5 for subsequent coupling High selectivity and yield, mild conditions
3 Sonogashira coupling: Pd(PPh3)2Cl2 (0.02 equiv), CuI (0.01 equiv), triethylamine (3 equiv), THF, 30°C, overnight Coupling of terminal alkyne (ethynyl group) to halogenated intermediate ~80% yield, clean reaction, monitored by TLC
4 Purification by column chromatography Silica gel, eluent n-hexane/ethyl acetate (4:1) Pure 3-amino-5-ethynyl-N-methylbenzamide obtained

Analysis of Preparation Methods

  • Efficiency: The use of one-pot reactions and mild palladium-catalyzed coupling conditions enhances overall synthetic efficiency.
  • Selectivity: Controlled halogenation and selective coupling ensure the ethynyl group is introduced specifically at the 5-position without affecting the amino or amide functionalities.
  • Purity: Purification by column chromatography and recrystallization yields high-purity products suitable for further biological or chemical studies.
  • Scalability: The described methods employ commercially available reagents and standard laboratory techniques, facilitating scale-up for industrial or research applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-ethynyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alkenyl and alkyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-ethynyl-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-5-ethynyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with target molecules, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

  • Substituents: Contains a 3-methyl group and an N-(2-hydroxy-1,1-dimethylethyl) moiety instead of the ethynyl and N-methyl groups in the target compound.
  • Directing Groups: Features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization reactions .

Key Implications :

  • The hydroxyl group enhances solubility through hydrogen bonding, whereas the ethynyl group in 3-Amino-5-ethynyl-N-methylbenzamide likely increases lipophilicity.

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

Structural Differences :

  • Substituents: Incorporates a thiazolidinone ring conjugated to the benzamide core, contrasting with the ethynyl and amino groups in the target compound.

Key Implications :

  • The thiazolidinone moiety may confer biological activity (e.g., antimicrobial or anti-inflammatory properties), whereas the ethynyl group in the target compound could enable click chemistry applications.
  • The electron-withdrawing nature of the thiazolidinone ring contrasts with the electron-rich ethynyl group, affecting electronic distribution and reactivity.

3-[6-Amino-5-(6-ethoxy-2-naphthyl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide

Structural Differences :

  • Substituents: Features a naphthyl-pyridine hybrid structure and a dimethylaminoethyl side chain, differing significantly in complexity from the target compound’s ethynyl group .
  • Molecular Weight: Higher molecular weight (MF: C₃₁H₃₁N₅O₂) compared to the target compound’s simpler structure, likely impacting pharmacokinetics.

Key Implications :

  • The bulky naphthyl group may enhance binding to hydrophobic pockets in biological targets, whereas the ethynyl group’s linear geometry could favor different interaction profiles.
  • The dimethylaminoethyl side chain introduces basicity, which is absent in the N-methyl group of the target compound.

3-Amino-N-benzyl-5-methylbenzamide

Structural Differences :

  • Substituents: Contains a benzyl group at the N-position and a 5-methyl group instead of the ethynyl and N-methyl groups in the target compound .

Key Implications :

  • The 5-methyl substituent lacks the electronic effects of the ethynyl group, resulting in weaker electron-withdrawing character.

3-Amino-N-(2-fluoro-5-methylphenyl)benzamide

Structural Differences :

  • Substituents: Includes a fluorine atom at the 2-position and a methyl group at the 5-position on the phenyl ring, differing from the ethynyl group in the target compound .

Key Implications :

  • Fluorine’s electronegativity enhances metabolic stability and membrane permeability, whereas the ethynyl group may improve reactivity in cross-coupling reactions.
  • The absence of an ethynyl group simplifies synthesis but limits applications in alkyne-specific chemistry.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Key Substituents Electronic Effects Molecular Weight (g/mol)
This compound 3-NH₂, 5-C≡CH, N-CH₃ Ethynyl (electron-withdrawing) ~244 (estimated)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxy-tert-butyl) Hydroxyl (electron-donating) 223.28 (calculated)
3-Amino-N-benzyl-5-methylbenzamide 3-NH₂, 5-CH₃, N-benzyl Benzyl (steric bulk) 240.30 (estimated)
3-Amino-N-(2-fluoro-5-methylphenyl)benzamide 3-NH₂, 2-F, 5-CH₃ Fluorine (electron-withdrawing) 244.26

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